Product packaging for Copper fluoride oxide(Cat. No.:CAS No. 53156-93-7)

Copper fluoride oxide

Cat. No.: B12649688
CAS No.: 53156-93-7
M. Wt: 260.63 g/mol
InChI Key: WQFMJGDIJGJFMM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper Fluoride Oxide is an inorganic compound with the formula Cu3F2O2, offered as a research chemical for advanced materials science and catalytic applications. While specific mechanistic studies on this exact compound are limited in the public domain, its expected research value is derived from the synergistic properties of its constituent copper, fluoride, and oxide ions. Research on related copper fluoride materials suggests potential utility in developing novel catalytic systems, particularly for oxidation processes, and in the electrochemical synthesis of nanostructured materials . In the field of nanotechnology, similar copper-oxygen-fluorine systems are investigated for the controlled anodization of copper to create specific nanostructured oxide films, which are valuable for applications in sensing and catalysis . The compound is also of interest in the study of corrosion product films on copper-zinc alloys in fluoride-containing environments, providing insights for materials protection and stability . As a research material, it enables the exploration of complex inorganic syntheses and the properties of mixed-anion compounds. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu3F2O2 B12649688 Copper fluoride oxide CAS No. 53156-93-7

Properties

CAS No.

53156-93-7

Molecular Formula

Cu3F2O2

Molecular Weight

260.63 g/mol

IUPAC Name

tricopper;oxygen(2-);difluoride

InChI

InChI=1S/3Cu.2FH.2O/h;;;2*1H;;/q3*+2;;;2*-2/p-2

InChI Key

WQFMJGDIJGJFMM-UHFFFAOYSA-L

Canonical SMILES

[O-2].[O-2].[F-].[F-].[Cu+2].[Cu+2].[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Fluorine Oxygen Compounds and Composites

Approaches to Copper Fluoride (B91410) Synthesis

The synthesis of copper fluorides presents distinct challenges and opportunities depending on the targeted oxidation state of copper. While copper(II) fluoride is a well-established compound, the isolation of stable copper(I) fluoride remains a significant synthetic hurdle. Concurrently, computational chemistry is paving the way for the exploration of novel, higher-valent copper fluoride phases.

Experimental Synthesis of Copper(II) Fluoride and Related Anhydrous Forms

The preparation of anhydrous copper(II) fluoride (CuF₂) is crucial for various applications, including as a cathode material in high-energy-density batteries. Several experimental methods have been developed to synthesize this compound in a high-purity, anhydrous state.

One direct and common method involves the fluorination of metallic copper at elevated temperatures. This reaction, typically carried out at 400 °C, directly combines copper and fluorine gas to produce CuF₂. wikipedia.org Another approach to obtaining high-purity CuF₂ involves the fluorination of copper hydroxyfluoride. This method is particularly effective in minimizing contaminants like oxygen and iron, which are often present in commercially available copper fluoride. The process is designed to produce gaseous byproducts that are easily removed, leaving behind a pure copper fluoride product. nasa.gov

A more recent and novel synthesis route for anhydrous nanoscopic CuF₂ utilizes copper alkoxides, such as Cu(OR)₂ where R is a methyl or tert-butyl group. nih.gov This method can be performed under two different conditions:

In pure liquid hydrogen fluoride (HF) at a low temperature of -70 °C. nih.gov

Under solvothermal conditions at 150 °C, using excess HF with tetrahydrofuran (THF) as a solvent. nih.gov

The particle size of the resulting CuF₂ nanoparticles, ranging from 10 to 100 nm, is dependent on the specific synthesis method employed. nih.gov It is important to note that anhydrous CuF₂ is highly hygroscopic and readily reacts with moisture in the air to form various hydrolysis products, including CuF₂·2H₂O, Cu₂(OH)F₃, and the more stable Cu(OH)F. nih.gov

Synthesis MethodReactantsConditionsProductKey Features
Direct FluorinationCopper (Cu), Fluorine (F₂)400 °CAnhydrous Copper(II) Fluoride (CuF₂)Direct reaction, high temperature required. wikipedia.org
Fluorination of Copper HydroxyfluorideCopper Hydroxyfluoride-High-purity Anhydrous Copper(II) Fluoride (CuF₂)Produces a very pure product with easily removable gaseous byproducts. nasa.gov
Alkoxide Reaction (Cryogenic)Copper Alkoxides (Cu(OR)₂), Liquid Hydrogen Fluoride (HF)-70 °CAnhydrous Nanoscopic Copper(II) Fluoride (CuF₂)Yields nanoparticles with sizes between 10-100 nm. nih.gov
Alkoxide Reaction (Solvothermal)Copper Alkoxides (Cu(OR)₂), Hydrogen Fluoride (HF), Tetrahydrofuran (THF)150 °CAnhydrous Nanoscopic Copper(II) Fluoride (CuF₂)Also produces nanoparticles, size dependent on method. nih.gov

Challenges in Copper(I) Fluoride (CuF) Synthesis and Experimental Reproducibility

The synthesis of copper(I) fluoride (CuF) presents significant and persistent challenges, making its existence a subject of ongoing debate in the scientific community. urfu.ruresearchgate.net Unlike other copper(I) halides such as CuCl, CuBr, and CuI, which are stable and well-characterized, CuF is notoriously unstable and difficult to isolate. wikipedia.orgstackexchange.com

The primary obstacle in the synthesis of CuF is its strong tendency to disproportionate. Under ambient conditions, it readily decomposes into copper(II) fluoride (CuF₂) and metallic copper. wikipedia.org This instability is rooted in the high electronegativity of fluorine, which strongly favors the oxidation of copper to the +2 state. urfu.rustackexchange.com The large difference in lattice energies between CuF₂ and CuF is a key thermodynamic driving force for this disproportionation reaction. libretexts.orglibretexts.org

Early reports in 1933 claimed the synthesis of CuF with a sphalerite crystal structure. However, these findings have been met with strong criticism, and subsequent attempts to reproduce this synthesis have been unsuccessful. urfu.ruresearchgate.net Modern consensus in many chemistry textbooks is that CuF is an unknown or at least an unproven compound in its simple binary form. wikipedia.org

Despite the instability of the binary compound, CuF can be stabilized through complexation with other ligands. For instance, complexes such as [(Ph₃P)₃CuF] are known and well-characterized, demonstrating that the Cu-F bond can exist within a more complex molecular structure. wikipedia.org Attempts to synthesize binary CuF have led to the formation of ammonia complexes, such as [Cu₂(NH₃)₄]²⁺, which can then be converted to copper nitride (Cu₃N) at room temperature. researchgate.net

The ongoing challenges in synthesizing and unequivocally characterizing binary CuF highlight the unique chemical properties governed by the high electronegativity of fluorine and the relative stability of copper's oxidation states.

Computational Predictions Guiding Novel Copper Fluoride Phase Synthesis (e.g., Cu₂F₅, CuF₃)

In the face of experimental challenges in synthesizing certain copper fluoride compounds, computational chemistry has emerged as a powerful tool for predicting the existence and stability of novel phases. First-principles evolutionary crystal structure prediction methods have been employed to explore the Cu-F system, leading to the theoretical identification of new, experimentally unknown stable compounds. urfu.ruuspex-team.org

Two such predicted phases are Cu₂F₅ and CuF₃. urfu.ruuspex-team.orgnih.govarxiv.orgresearchgate.netrsc.orgresearchgate.net These computational studies suggest that these compounds could be stable and possess interesting electronic and magnetic properties.

Key predicted features of novel copper fluoride phases:

Cu₂F₅ : This compound is predicted to have a monoclinic crystal structure with the space group C2/m. urfu.ruuspex-team.org It is notable for comprising two interacting magnetic subsystems with copper atoms in mixed oxidation states of +2 and +3. urfu.ruuspex-team.orgnih.govarxiv.orgresearchgate.netrsc.orgresearchgate.net

CuF₃ : This phase is predicted to contain copper in the unusual +3 oxidation state. urfu.ruuspex-team.orgnih.govarxiv.orgresearchgate.netrsc.orgresearchgate.net The magnetic Cu³⁺ ions are expected to form a lattice with antiferromagnetic coupling. urfu.ruuspex-team.orgarxiv.orgresearchgate.netrsc.orgresearchgate.net The calculations also suggest that it might be possible to reduce some or all of the Cu³⁺ ions to Cu²⁺ through electron doping. urfu.ruuspex-team.orgnih.govarxiv.orgresearchgate.net

These theoretical predictions are significant as they not only suggest the existence of new materials but also hint at their potential for interesting physical phenomena. For instance, the electronic structures of doped CuF₃ and Cu₂F₅, calculated using DFT+U, show significant similarities to those of high-temperature superconducting cuprates. uspex-team.orgnih.govarxiv.orgresearchgate.netresearchgate.net This suggests that these novel copper fluorides could potentially exhibit high-T_c superconductivity. uspex-team.orgnih.gov

The computational prediction of these new copper fluoride phases provides a roadmap for experimental chemists, offering specific targets for synthesis and characterization. This synergy between theoretical prediction and experimental investigation is crucial for advancing the field of materials science.

Predicted PhasePredicted Crystal SystemPredicted Space GroupKey Predicted Features
Cu₂F₅MonoclinicC2/mMixed copper oxidation states (+2 and +3); two interacting magnetic subsystems. urfu.ruuspex-team.org
CuF₃-R-3c, PnmaContains copper in the +3 oxidation state; antiferromagnetic coupling. urfu.ru

Advanced Copper Oxide Synthesis Techniques

The synthesis of copper oxides has advanced significantly with the development of techniques that allow for precise control over the morphology and properties of the resulting materials. These methods range from electrochemical approaches that utilize fluoride-containing electrolytes to produce nanostructured films, to environmentally friendly "green" chemistry principles for the fabrication of nanoparticles.

Electrochemical Anodization in Fluoride-Containing Electrolytes for Copper Oxide Nanostructures (e.g., Cu₂O, CuO, Cu(OH)₂ films)

Electrochemical anodization is a versatile technique for the synthesis of nanostructured copper oxide films. The process involves the electrochemical oxidation of a copper substrate in a suitable electrolyte. The composition of the electrolyte, particularly the presence of fluoride ions, plays a crucial role in determining the morphology and composition of the resulting oxide layer. researchgate.netuchile.cl

By anodizing copper in alkaline water/ethylene glycol media containing fluoride ions, it is possible to generate a variety of nanostructures, including nanofibrillar cuprous oxide (Cu₂O) and nanoporous mixed Cu₂O/CuO films. researchgate.netuchile.cl The final product is highly dependent on the anodization conditions, such as the concentration of fluoride and hydroxide (B78521) ions, the applied voltage, and the duration of the anodization process. researchgate.netuchile.cl

Research has shown that in the presence of fluoride, Cu(I) oxide is preferentially formed at lower voltages and relatively low hydroxide concentrations. researchgate.netuchile.cl Increasing the hydroxide content promotes the further oxidation to Cu(II) species, namely cupric oxide (CuO) and copper(II) hydroxide (Cu(OH)₂). researchgate.netuchile.clmdpi.com This allows for a degree of control over the oxidation state of the copper in the final nanostructured film.

The resulting nanostructures, which can take the form of nanowires, nanoneedles, or nanopores, exhibit a highly developed surface area. nih.govmdpi.com This makes them attractive for applications in catalysis and sensing. nih.gov The anodization process can result in the simultaneous formation of multiple crystalline phases, including cubic cuprite (B1143424) (Cu₂O), monoclinic tenorite (CuO), and often amorphous Cu(OH)₂. mdpi.com

Electrolyte CompositionAnodization ConditionsResulting NanostructurePredominant Phases
Alkaline water/ethylene glycol with fluoride ionsLow voltage, low OH⁻ concentrationNanofibrillarCu₂O researchgate.netuchile.cl
Alkaline water/ethylene glycol with fluoride ionsIncreased OH⁻ concentrationNanoporous mixed filmsCu₂O, CuO, Cu(OH)₂ researchgate.netuchile.cl
Ethylene glycol with KOH, H₂O, and NH₄F20 V, 5 °C, 15 minNanoporous oxide- mdpi.com
0.01 M NaHCO₃15-30 VNanowiresCu₂O, CuO, Cu(OH)₂, Cu₂CO₃(OH)₂ mdpi.com

Green Chemistry Principles in Copper Oxide Nanoparticle Fabrication

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of nanoparticles. This "green chemistry" approach is being increasingly applied to the fabrication of copper oxide nanoparticles (CuO NPs), offering a cost-effective and eco-friendly alternative to traditional physical and chemical methods that often involve hazardous substances. nih.govrsc.org

The core principle of green synthesis lies in the use of natural and biological materials, such as plant extracts, bacteria, fungi, and algae, which act as both reducing and stabilizing agents. rsc.orgtandfonline.com Plant extracts, in particular, have been widely used due to their rich content of phytochemicals like flavonoids, phenols, and proteins. tandfonline.com These biomolecules facilitate the reduction of copper ions to form copper oxide nanoparticles and also act as capping agents, preventing agglomeration and stabilizing the nanoparticles. tandfonline.com

A typical green synthesis process involves mixing a copper salt solution, such as copper sulfate (B86663), with a plant extract. tandfonline.comnih.gov The reaction often proceeds at room temperature and can be completed within a few hours. tandfonline.com Various plant extracts have been successfully employed, including those from Achillea millefolium, Anchusa strigosa, Corchorus olitorus, and kiwi fruit. nih.govnih.govaip.orgtandfonline.com

The resulting copper oxide nanoparticles can exhibit different morphologies, such as spherical or cubic structures, with sizes ranging from a few nanometers to over 100 nm, depending on the specific synthesis conditions like pH, temperature, and the concentration of the reducing agent. nih.govsciopen.com Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to confirm the crystalline structure and morphology of the synthesized nanoparticles. nih.gov

This green synthesis approach not only aligns with the principles of sustainability but also produces nanoparticles with a wide range of potential applications, including in catalysis, sensors, and biomedical fields. nih.govnih.gov

Biological SourceCopper PrecursorKey Features of SynthesisResulting Nanoparticle Characteristics
Achillea millefolium leaf brothCupric sulfateStirred for a day at room temperature; extract acts as reducing and stabilizing agent. nih.govMonodispersed distribution, average particle size of ~28 nm. nih.gov
Anchusa strigosa L. flower aqueous extract-Lab temperature synthesis.Stable, globular shape, average diameter of 28.22 nm. aip.org
Corchorus olitorus leaves extractCopper sulfate pentahydrateExtract acts as surfactant, capping, and anti-agglomeration agent. nih.govMonoclinic tenorite CuO, average particle size of 12 nm. nih.gov
Kiwi fruit extract-Facile, environmentally benign approach. tandfonline.comPure monoclinic structure, particle sizes from 8-10 nm, porous and sponge-like morphology. tandfonline.com
Rumex nepalensis Spreng.-Bio-reducing agent. sciopen.comCrystalline monoclinic structure, particle sizes from 21-97 nm. sciopen.com

Ball-Milling Methods for Copper/Copper Oxide Composites

Ball-milling is a facile and environmentally friendly technique for the synthesis of copper/copper oxide composites. This top-down approach utilizes mechanical energy to induce chemical reactions and physical changes, resulting in the formation of nanocomposites with desirable properties.

Research has demonstrated the successful synthesis of CuO/biochar nanocomposites through a simple ball-milling process. mdpi.comyoutube.com In these studies, the influence of various milling parameters on the final product was investigated. Key parameters such as milling time, speed, and the mass ratio of agate balls to the copper precursor were found to have a significant impact on the properties of the resulting nanocomposite. mdpi.com For instance, optimal conditions for the preparation of CuO/BC nanocomposites were identified as a milling time of 9 hours, a balls-to-CuO weight ratio of 50:1, and a speed of 400 rpm. mdpi.com Under these conditions, the crystalline size of the CuO particles in the composites was calculated to be in the range of 10–14 nm. youtube.com

Another application of ball-milling is in the preparation of Cu/CuO-based cathodes for all-solid-state fluoride-ion batteries. researchgate.net In this context, the rotation speed during ball-milling was found to be a critical factor. An increase in rotation speed led to a decrease in the crystallite size of the solid electrolyte and a transformation of copper oxides into metallic copper. researchgate.net A composite prepared at an intermediate rotation speed of 300 rpm, containing a fine mixture of metallic Cu and Cu oxides, exhibited superior electrochemical performance. researchgate.net

The versatility of ball-milling is further highlighted by its use in preparing composites with other metals. For example, a copper-ferrite composite with a spinel phase was developed by combining ball-milling with heat treatment, using tenorite (CuO) and hematite (α-Fe2O3) as precursors. researchgate.net Similarly, Cu-W composites have been prepared by high-energy ball milling, resulting in materials with enhanced stability and conductivity. researchgate.net

Interactive Data Table: Ball-Milling Synthesis Parameters

PrecursorsMilling Time (h)Milling Speed (rpm)Ball-to-Powder RatioResulting CompositeAverage Crystallite Size (nm)
CuO, Biochar940050:1CuO/BC10-14 youtube.com
Cu oxides, Solid ElectrolyteVaried300 (optimal)Not specifiedCu/CuO CathodeDecreased with speed researchgate.net
Tenorite (CuO), Hematite (α-Fe2O3)Not specifiedNot specifiedNot specifiedCopper-FerriteNot specified
Cu powder, W powder5300Not specifiedCu-WNot specified

Chemical Precipitation Routes for Copper Oxide Nanoparticles

Chemical precipitation is a widely employed bottom-up approach for the synthesis of copper oxide (CuO) nanoparticles. This method involves the reaction of a copper salt precursor with a precipitating agent in a solution to form an insoluble copper compound, which is then thermally decomposed to yield CuO nanoparticles. The properties of the resulting nanoparticles, such as size, morphology, and purity, are highly dependent on the synthesis parameters.

Various copper precursors have been utilized in chemical precipitation, including copper sulfate (CuSO₄·5H₂O), copper nitrate (B79036) (Cu(NO₃)₂·3H₂O), and copper (II) chloride dihydrate (CuCl₂·2H₂O). mdpi.comresearchgate.netbohrium.com Sodium hydroxide (NaOH) is a commonly used precipitating agent, which facilitates the formation of copper hydroxide (Cu(OH)₂) as an intermediate precipitate. mdpi.combohrium.com

The synthesis process typically involves the dropwise addition of the precipitating agent to the copper salt solution under controlled pH and temperature. For instance, CuO nanoparticles have been synthesized by dissolving hydrated copper sulfate in ethanol and gradually adding a NaOH solution until a pH of 13.5 is reached. mdpi.com The resulting precipitate is then washed, dried, and calcined at a specific temperature, such as 400°C, to obtain the final CuO nanoparticles. mdpi.com In another study, copper (II) chloride dihydrate and sodium hydroxide were dissolved in ethanol, and the resulting black precipitate of copper hydroxide was filtered, washed, dried, and annealed at temperatures ranging from 200°C to 600°C to produce crystalline CuO nanoparticles. bohrium.comresearchgate.net

The characteristics of the synthesized CuO nanoparticles are influenced by several factors. The pH of the reaction mixture plays a crucial role in the formation and properties of the nanoparticles. mdpi.com Annealing temperature also significantly affects the crystallinity and crystallite size of the CuO nanoparticles, with higher temperatures generally leading to increased crystallinity. researchgate.net Characterization techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Fourier Transform Infrared (FTIR) spectroscopy are commonly used to analyze the structure, morphology, and chemical composition of the synthesized nanoparticles. mdpi.comresearchgate.netbohrium.com XRD analysis confirms the crystalline structure of the nanoparticles, while SEM provides information about their shape and size. bohrium.comresearchgate.net FTIR spectroscopy is used to identify the characteristic vibrational modes of the Cu-O bond. mdpi.comresearchgate.net

Interactive Data Table: Chemical Precipitation of CuO Nanoparticles

Copper PrecursorPrecipitating AgentpHCalcination/Annealing Temperature (°C)Resulting Particle Size
CuSO₄·5H₂ONaOH13.5400Not specified
Cu(NO₃)₂·3H₂ONaOH10Not specifiedNanorod-shaped
CuCl₂·2H₂ONaOHNot specified200, 400, 600Spherical, tendency for agglomeration
Cu(NO₃)₂·3H₂ONaOH12600, 700, 80051 nm (composite with ZnO)

Preparation of Mixed Copper Fluoride Oxide Systems and Composites

The synthesis of mixed this compound systems and composites involves more complex methodologies aimed at combining the distinct properties of copper oxides and fluorides. These techniques focus on creating intimate contact and, in some cases, chemical bonding between the different phases to achieve synergistic effects.

In-situ Assembly of Copper(I) Oxide/Copper(II) Fluoride Heterojunction Nanocomposites

The in-situ assembly of heterojunction nanocomposites offers a pathway to create materials with enhanced functionalities. A notable example is the facile in-situ synthesis of a flower-like Cu₂O/CuF₂ heterojunction nanocomposite induced by graphene oxide (GO). mdpi.com In this method, the presence of GO facilitates the formation of an effective-contacted heterojunction between cuprous oxide (Cu₂O) and copper fluoride (CuF₂). mdpi.com This approach highlights the use of a template or inducing agent to guide the assembly of the nanocomposite structure during its formation.

Integration of Copper Fluoride into Metal Oxide Matrices

To overcome the poor electronic conductivity of copper fluoride (CuF₂), a significant challenge for its application in high-energy-density batteries, researchers have focused on integrating it into mixed conducting matrices (MCM). iiitdm.ac.insemanticscholar.org This approach involves creating nanocomposites where 2-30 nm domains of CuF₂ are embedded within a metal oxide matrix that exhibits both ionic and electronic conductivity. iiitdm.ac.insemanticscholar.org This strategy enables near-theoretical utilization of the high energy density of CuF₂ by providing efficient pathways for both electrons and lithium ions. iiitdm.ac.in The synthesis of these nanocomposites can lead to limited anion exchange or abstraction from the CuF₂ to the metal oxide matrix. iiitdm.ac.in

Fluorine Insertion into Copper Oxide Lattices for Oxyfluoride Formation (e.g., Sr₂CuO₂F₂₊δ)

Fluorine insertion reactions into pre-formed metal oxides provide a low-temperature route to synthesize oxyfluorides, which can exhibit unique physical properties. osti.govnih.gov This method has been successfully applied to copper oxide systems to create materials like the superconducting copper oxyfluoride Sr₂CuO₂F₂₊δ. osti.gov The process involves the topotactic fluorination of a layered oxide precursor, such as Sr₂CuO₃, where fluoride ions are inserted into the crystal lattice. This insertion can involve the replacement of oxide ions by fluoride ions and the occupation of interstitial sites, leading to a change in the coordination environment of the copper cations. For instance, in the formation of Sr₂CuO₂F₂₊δ from Sr₂CuO₃, one oxide anion is replaced by two fluoride ions, and additional fluoride anions are inserted into interstitial sites, changing the copper coordination from 4 to 6.

Co-precipitation Techniques for Fluoride-Containing Zinc Oxide and Copper Oxide Nanocomposites

Co-precipitation is a versatile method for synthesizing multi-component nanocomposites. A novel fluoride-containing zinc and copper (ZCF) nanocomposite has been prepared using a simple one-step homogeneous co-precipitation method at low temperatures. This technique allows for the simultaneous precipitation of zinc, copper, and fluoride species from a solution, leading to the formation of a homogeneous nanocomposite. The resulting ZCF nanocomposites, with an average size of approximately 100 nm, have shown potential for applications in dental materials due to their antibacterial properties. The co-precipitation method is based on the principle that an increase in the solution's pH can cause the oxidation of metal ions, and the resulting oxides are more stable than the corresponding chlorides and fluorides, which can be removed by washing.

Structural and Spectroscopic Characterization of Copper Fluorine Oxygen Materials

Advanced X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) serves as a fundamental tool for investigating the crystalline nature of materials. In the context of copper-fluorine-oxygen systems, it provides critical insights into phase composition, crystal structure, and nanoscale architecture.

In copper fluoride-oxide nanocomposites, where domains of copper fluoride (B91410) are embedded within a metal oxide matrix, XRD is crucial for determining the real-space arrangement. These composites are designed to enhance properties like electrochemical performance by creating highly conductive pathways. dtic.mil Analysis of XRD patterns confirms the presence of distinct crystalline phases of copper fluoride and the surrounding oxide matrix. mdpi.com For instance, studies on nanocomposites of CuF2 within a mixed ionic and electronic conducting metal oxide matrix have shown domains of CuF2 ranging from 2 to 30 nm. dtic.milacs.org The broadening of diffraction peaks is often analyzed using models like the Williamson-Hall plot to differentiate between the effects of crystallite size and microstrain, providing a detailed picture of the nanocomposite's structure. mdpi.com

When Copper(II) fluoride (CuF2) is incorporated into an oxide-based matrix, its crystal structure can undergo subtle but significant modifications. acs.orgacs.org High-resolution XRD studies have revealed that these changes occur in the core crystal structure of the CuF2 domains. dtic.mil Anhydrous CuF2 typically adopts a distorted rutile-type monoclinic crystal structure. wikipedia.orgacs.org However, within an oxide matrix, variations in lattice parameters and unit cell volume can be observed. These crystallographic alterations are critical as they can influence the material's electrochemical properties. acs.orgacs.org

The table below summarizes typical crystallographic data for CuF2, providing a baseline for analyzing changes within composite systems.

Parameter Value Crystal System Space Group
a4.58 ÅMonoclinicP2₁/c
b4.54 ÅMonoclinicP2₁/c
c4.67 ÅMonoclinicP2₁/c
β97.0°MonoclinicP2₁/c

This data represents a typical structure for bulk CuF₂ and serves as a reference for detecting deviations in nanocomposites.

The crystallographic structure of Copper(I) oxide (Cu₂O) can be analyzed using topological methods derived from chemical graph theory. researchgate.net This approach treats the crystal lattice as a graph where atoms are vertices and chemical bonds are edges. researcher.life Topological indices, such as the Zagreb indices, are then calculated to provide a numerical description of the structure's connectivity. mdpi.com In the Cu₂O crystal structure, each copper atom is linearly coordinated to two oxygen atoms, while each oxygen atom is tetrahedrally coordinated to four copper atoms, forming two interpenetrating networks. mdpi.comresearchgate.net This topological analysis offers a quantitative method to characterize the intricate network of the Cu₂O lattice and relate its structural properties to its physical characteristics. researchgate.netresearcher.life

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopies are indispensable for analyzing the elemental composition, chemical states, and local atomic environment at the material's surface, which often governs its reactivity and performance.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental makeup and, critically, the oxidation states of elements within the top few nanometers of a material's surface. elsevierpure.com For copper-fluorine-oxygen systems, XPS can unambiguously identify the presence of Cu, O, and F. The primary challenge and strength of XPS lies in distinguishing between the different oxidation states of copper, such as Cu(0), Cu⁺ (in Cu₂O), and Cu²⁺ (in CuO or CuF₂). surfacesciencewestern.comxpsfitting.com

The Cu 2p spectrum is particularly informative. Cu²⁺ species are characterized by strong "shake-up" satellite peaks at binding energies approximately 9-10 eV higher than the main Cu 2p₃/₂ peak, a feature that is absent for Cu metal and Cu⁺ species. youtube.com The position and shape of both the main photoelectron peaks and the associated Auger peaks can be used to differentiate chemical states. surfacesciencewestern.comyoutube.com For example, the Cu 2p₃/₂ peak for Cu⁺ in Cu₂O is typically found at a similar binding energy to Cu metal (around 932.6 eV) but is broader, whereas the peak for Cu²⁺ in CuO is shifted to a higher binding energy and is significantly broader. thermofisher.com

The following table presents typical binding energy ranges for different copper species, which are essential for interpreting XPS data from copper-fluorine-oxygen materials.

Species Cu 2p₃/₂ Binding Energy (eV) Key Spectral Features
Cu (Metal)~932.6Narrow peak, no satellite features.
Cu⁺ (e.g., in Cu₂O)~932.6Broader than Cu metal, no significant satellite features.
Cu²⁺ (e.g., in CuO, CuF₂)~934.0 - 935.0Broad main peak with strong shake-up satellites ~9 eV higher.

Note: Exact binding energies can vary based on instrument calibration and sample charging. xpsfitting.comthermofisher.com

X-ray Absorption Spectroscopy (XAS) provides complementary information to XRD and XPS by probing the local geometric and electronic structure around a specific element. arxiv.orgresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region at the Cu K-edge or L-edge is sensitive to the oxidation state and coordination chemistry of the copper atoms. dtic.milacs.orgacs.org For instance, the energy position of the absorption edge shifts to higher energies with an increasing oxidation state. The Cu L-edge is particularly effective at distinguishing between copper oxidation states; a shift of approximately 2 eV in the L₃-edge can indicate a change from Cu(II) to Cu(III). nih.gov Furthermore, the shape and intensity of pre-edge features in the K-edge spectra provide information about the coordination geometry (e.g., tetrahedral vs. octahedral) and the degree of d-orbital occupancy. researchgate.net

The EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing copper atom. researchgate.net This makes it an invaluable tool for detecting the subtle changes in bond lengths and coordination that CuF₂ undergoes when embedded in an oxide matrix. acs.orgacs.org

Vibrational and Resonance Spectroscopies

Vibrational and resonance spectroscopy techniques are pivotal in elucidating the molecular structure, phase composition, and chemical states of copper-fluorine-oxygen materials. These methods probe the vibrational modes of molecules and the magnetic properties of atomic nuclei, respectively, providing detailed insights into the material's fundamental characteristics.

Raman Spectroscopy for Phase Identification and Chemical States of Copper Oxides in Fluoride Media

Raman spectroscopy is a powerful non-destructive technique for identifying different phases and oxidation states of copper oxides that are synthesized or operate in fluoride-containing environments. uchile.clsemanticscholar.org The technique is highly sensitive to the vibrational modes of the material, which are characteristic of its specific crystalline structure and chemical bonding. researchgate.net

Research has established distinct Raman signatures for the primary copper oxide phases. Copper(I) oxide (Cu₂O) is typically identified by characteristic peaks at approximately 143 cm⁻¹, 213-218 cm⁻¹, and a broad hump around 570 cm⁻¹. researchgate.netresearchgate.netnih.gov In contrast, copper(II) oxide (CuO) displays three primary Raman active modes (A_g + 2B_g), which appear at approximately 298 cm⁻¹, 346 cm⁻¹, and 632 cm⁻¹. researchgate.netresearchgate.net The sharpness and intensity of these peaks can also provide information about the material's crystallinity; sharper, stronger peaks indicate a higher degree of crystallization. researchgate.net

In studies involving the anodization of copper in media containing fluoride, Raman spectroscopy has been used to confirm the composition of the resulting nanostructured films, identifying both Cu₂O and CuO phases based on the anodization conditions. uchile.cl Furthermore, in-situ Raman spectroscopy has been employed to monitor the chemical state of copper oxide surfaces during electrochemical reactions. acs.orgsci-hub.box These studies have identified a Raman peak at 603 cm⁻¹ under certain potentials, which has been attributed to the Cu-O stretching vibration of a metastable Cu(III) oxide species, indicating its role as a catalytically active site. acs.org The ability to distinguish between Cu₂O, CuO, and higher oxidation states like Cu(III) makes Raman spectroscopy an indispensable tool for characterizing copper-fluorine-oxygen materials. researchgate.netacs.org

Table 1: Characteristic Raman Peaks for Copper Oxide Species
Copper Oxide PhaseChemical FormulaOxidation StateCharacteristic Raman Shifts (cm⁻¹)Reference
Copper(I) OxideCu₂OCu(I)~143, ~213, ~570 researchgate.netresearchgate.net
Copper(II) OxideCuOCu(II)~298 (A_g), ~346 (B_g), ~632 (B_g) researchgate.net
Copper(III) Oxide SpeciesCuO₂⁻-likeCu(III)~603 acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation of Copper Fluoride Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed molecular structure of copper fluoride complexes in solution and the solid state. researchgate.netnih.gov It relies on the magnetic properties of atomic nuclei, such as ¹⁹F, ¹H, ¹³C, and ⁶³Cu.

¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org It exhibits a very wide range of chemical shifts, making it an extremely sensitive probe of the local electronic environment around the fluorine atom. wikipedia.orghuji.ac.il This allows for the differentiation of fluorine atoms in slightly different chemical environments within a copper fluoride complex, providing insights into coordination, bonding, and molecular geometry. nih.gov However, the interpretation of spectra can be complex, and computational methods are often employed to predict ¹⁹F NMR chemical shifts to aid in resonance signal assignments. nih.gov

The study of the copper nucleus itself can provide direct information about the metal center. Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, with ⁶³Cu generally being preferred due to its higher sensitivity. huji.ac.il A significant limitation is that copper NMR is typically only observable for complexes where copper is in the +1 oxidation state (Cu(I)), which is diamagnetic. huji.ac.il Copper(II) (Cu(II)) is paramagnetic, which causes extreme broadening of NMR signals, often rendering them undetectable in standard solution NMR experiments. huji.ac.ilresearchgate.net In certain cases, binding a ligand like carbon monoxide (CO) to a Cu(I) center can sharpen the ⁶³Cu NMR signal, making it easier to observe and more sensitive to electronic changes in the complex. nih.gov For paramagnetic Cu(II) complexes, solid-state NMR (ss-NMR) can sometimes be used to obtain structural information that is inaccessible in solution. nih.gov

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form and structure of copper-fluorine-oxygen materials, from the nanoscale to the microscale. These methods provide direct evidence of the size, shape, and surface features of the material, which are critical to its properties and performance.

Field-Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) for Nanostructure Analysis

These techniques have been used to characterize a variety of copper oxide nanostructures. For instance, FESEM has revealed homogenous and uniform flower-like morphologies, with individual "nanoflowers" having diameters of 4–5 µm. nih.gov Other studies have used FESEM to identify rice-like structures and nanorods. researchgate.netresearchgate.net

TEM and High-Resolution TEM (HR-TEM) provide more detailed dimensional analysis. The aforementioned nanoflowers were shown by TEM to be self-assembled from ultrathin nanopetals or leaves. nih.gov Detailed measurements from HR-TEM images determined the length of a single leaf to be approximately 650–700 nm, with a base of about 300 nm and a tip thickness of around 10 nm. nih.gov This level of detail is crucial for understanding the growth mechanisms and structure-property relationships of these nanomaterials.

Table 2: Nanostructure Dimensions of Copper Oxides Determined by Electron Microscopy
Observed MorphologyMicroscopy TechniqueFeatureDimensionReference
NanoflowersFESEMFlower Diameter~4–5 µm nih.gov
NanoflowersHR-TEMSingle Leaf Length~650–700 nm nih.gov
NanoflowersHR-TEMSingle Leaf Base Width~300.77 ± 30 nm nih.gov
NanoflowersHR-TEMSingle Leaf Tip Thickness~10 ± 2 nm nih.gov
NanorodsTEMParticle Size25–132 nm researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface morphology and topography of materials at the nanoscale. It is particularly useful for quantifying surface roughness and observing features on thin films. researchgate.netresearchgate.net

In the study of copper oxide materials, AFM has been used to analyze the surface of thin films deposited under various conditions. researchgate.net Research on copper oxide thin films deposited by magnetron sputtering showed that surface roughness is influenced by post-deposition annealing temperature. The root mean square (RMS) roughness was found to increase with higher annealing temperatures. researchgate.net For example, the RMS roughness increased from 2.70 nm for a film at room temperature to 5.70 nm for a film annealed at 300°C. researchgate.net This quantitative data on surface topography is critical for applications where surface area and texture are important parameters.

Table 3: Surface Roughness of Copper Oxide Thin Films Measured by AFM
Annealing TemperatureRMS Roughness (R_rms)Reference
Room Temperature2.70 nm researchgate.net
100 °C3.05 nm researchgate.net
200 °C4.80 nm researchgate.net
300 °C5.70 nm researchgate.net

Theoretical and Computational Investigations of Copper Fluorine Oxygen Systems

Density Functional Theory (DFT) for Electronic Structure and Stability Prediction

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties and thermodynamic stability of copper fluoride (B91410) and oxide materials. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict various material properties from first principles.

First-principles evolutionary crystal structure prediction based on DFT has been instrumental in identifying potentially stable, yet experimentally unknown, copper fluoride compounds. Computational studies have predicted the existence of novel phases such as Cu₂F₅ and CuF₃. uspex-team.org Cu₂F₅ is predicted to crystallize in a monoclinic structure, while CuF₃ is predicted to have a rhombohedral crystal structure. uspex-team.org

The existence of cuprous fluoride (CuF) has been a subject of long-standing debate. researchgate.net While early reports of its synthesis have been questioned, computational studies using a hybrid DFT approach have identified a potential energy minimum for CuF in the cinnabar crystal structure. researchgate.net However, this structure is energetically unfavorable, suggesting a tendency to decompose into copper and copper(II) fluoride. uspex-team.org

Predicted Crystal Structures of Copper Fluoride Phases
CompoundPredicted Crystal SystemSpace GroupKey Structural Features
CuFHexagonal (Cinnabar)P3₁21Linear F-Cu-F chains researchgate.net
Cu₂F₅MonoclinicC2/mContains two inequivalent Cu sites uspex-team.org
CuF₃RhombohedralR-3cAntiferromagnetic coupling of Cu³⁺ ions uspex-team.org

DFT calculations, particularly with the inclusion of the Hubbard U correction (DFT+U) for strongly correlated systems, are crucial for understanding the oxidation states and electronic configurations of copper in these fluorides. In the predicted Cu₂F₅, copper is present in a mixed-valence state, with both Cu²⁺ (d⁹) and Cu³⁺ (d⁸) oxidation states. uspex-team.org The more exotic CuF₃ phase is predicted to contain copper exclusively in the unusual +3 oxidation state. uspex-team.org

The electronic structure of CuF has been computationally investigated, revealing a formal electronic configuration of 3d¹⁰4s⁰ for the Cu(I) ion. researchgate.net The valence band is composed of F p-states and Cu d-states. researchgate.net For CuF₂, the electronic structure is characteristic of a Cu(II) compound with a d⁹ configuration, leading to Jahn-Teller distortion. materialsproject.org DFT+U calculations show that copper fluorides like Cu₂F₅ and CuF₃ are charge-transfer insulators. uspex-team.org

Calculated Oxidation States and Electronic Properties of Copper Fluorides
CompoundCopper Oxidation State(s)Formal d-electron CountElectronic Character
CuF+1d¹⁰Diamagnetic researchgate.net
CuF₂+2d⁹Jahn-Teller active materialsproject.org
Cu₂F₅+2, +3d⁹, d⁸Charge-transfer insulator uspex-team.org
CuF₃+3d⁸Charge-transfer insulator uspex-team.org

Computational assessment of thermodynamic stability is critical to predicting whether a compound can be synthesized and persist under certain conditions. For CuF, while the formation from its constituent elements is calculated to be exothermic, it is thermodynamically unstable with respect to disproportionation into Cu and CuF₂. researchgate.net The oxidation of CuF to CuF₂ is also highly exothermic. researchgate.net

DFT calculations have been used to explore the disproportionation reaction of Cu(hfac)(tmvs) (Cu-hexafluoroacetylacetonato-trimethylvinylsilane) on tantalum surfaces, a process relevant to chemical vapor deposition of copper films. nih.gov These studies show that the reaction pathways and stability of intermediates are highly dependent on the nature of the substrate. nih.gov

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of atomic motions and chemical reactions, offering insights that complement the static picture from DFT calculations.

Ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" from electronic structure calculations, is a powerful tool for studying the structural dynamics of materials at finite temperatures. AIMD simulations of CuF have revealed that the linear F-Cu-F chains characteristic of the predicted cinnabar structure have a low rotational barrier. researchgate.net This suggests that at moderate temperatures, the material might exhibit dynamic disorder, which could make experimental characterization by diffraction methods challenging. researchgate.net

AIMD has also been extensively used to study the behavior of copper ions in aqueous solutions and their interactions with surfaces, which is fundamental to understanding the formation of copper oxides and hydroxides. nih.govscilit.com These simulations can reveal details of hydration shells and the dynamics of ligand exchange. nih.gov

Computational studies have been instrumental in elucidating the mechanisms of copper-catalyzed reactions, including C-H fluorination. While not directly involving copper fluoride oxides as catalysts, these studies provide insight into the fundamental steps of C-F bond formation mediated by copper, which is relevant to the broader chemistry of copper-fluorine systems.

DFT calculations suggest that copper-catalyzed fluorination of aryl C-H bonds can proceed through a Cu(III) intermediate. nih.govrsc.org The proposed mechanism often involves the oxidative addition of a fluorine source to a Cu(I) complex, followed by reductive elimination to form the C-F bond. nih.govacs.org These computational models help to explain the role of ligands and additives in promoting the reaction and stabilizing high-valent copper species. nih.gov The insights gained from these theoretical investigations are crucial for the rational design of more efficient and selective fluorination catalysts.

Advanced Computational Methods for Correlated Electron Systems (e.g., DFT+U)

Advanced computational methods are crucial for understanding the complex electronic behavior in copper-fluorine-oxygen systems, where strong electron correlations play a dominant role. Methods like Density Functional Theory (DFT) combined with a Hubbard U correction (DFT+U) are essential to accurately model the localized d-electrons of copper, which standard DFT approaches often fail to describe correctly. These techniques provide valuable insights into the magnetic and potential superconducting properties of these materials.

Theoretical studies employing advanced computational methods have been instrumental in elucidating the magnetic ground state of copper-containing oxyfluorides. Due to the strong electron-electron interactions, these materials often exhibit complex magnetic ordering. The DFT+U method, in particular, has been successfully used to predict and understand the antiferromagnetic (AFM) nature of these compounds.

Research on Ruddlesden-Popper type oxyfluorides, such as the La₂Ni₁₋ₓCuₓO₃F₂ series, has confirmed through DFT calculations that an antiferromagnetic ordering is the ground state for all copper-containing compositions. acs.orgresearchgate.net These calculations are vital as they complement experimental data from magnetization measurements, providing a more profound understanding of the magnetic interactions at an atomic level. acs.org For instance, in the La₂Ni₁₋ₓCuₓO₃F₂ system, an AFM ground state was confirmed by DFT calculations for compositions with x = 0.0, 0.25, 0.5, 0.75, and 1.0. acs.org

Similarly, ab initio unrestricted Hartree-Fock (UHF) periodic calculations on the A₂CuO₂X₂ family (where A = Ca, Sr and X = F, Cl) have shown that the in-plane nearest-neighbor magnetic coupling (J₁) is strongly antiferromagnetic. ub.edu These studies also indicate that the next-nearest-neighbor coupling (J₂) is significantly weaker but also antiferromagnetic, which is a crucial detail for understanding the spin dynamics within the CuO₂ planes. ub.edu The magnetic properties of these layered copper oxyfluorides are characterized by two-dimensional antiferromagnetism within the CuO₂ planes, with very weak magnetic coupling between the planes. ub.edu

The application of DFT+U is not limited to confirming the magnetic ground state but also allows for the quantification of magnetic moments and the stability of different magnetic configurations. For example, in studies of doped La₂CuO₄, the DFT+U method has been used to determine the magnitude of spin polarization on the copper atoms and to show how it changes with doping. aps.org

Summary of DFT and UHF Calculation Results on Magnetic Properties of Copper Oxyfluorides
Compound SystemComputational MethodPredicted Magnetic Ground StateKey Findings
La₂Ni₁₋ₓCuₓO₃F₂ (x > 0)DFTAntiferromagneticAFM ordering was confirmed for all copper-containing substitution levels (x = 0.25, 0.5, 0.75, 1.0). acs.org
A₂CuO₂F₂ (A = Ca, Sr)Ab initio periodic UHFAntiferromagneticStrong in-plane nearest-neighbor (J₁) and weaker next-nearest-neighbor (J₂) antiferromagnetic coupling. ub.edu
Doped La₂CuO₄DFT+UAntiferromagnetic (competes with stripe phases upon doping)Calculations show how spin polarization on copper atoms is affected by doping concentration. aps.org

The exploration of high-temperature (high-T_c) superconductivity in copper fluoride oxides through computational methods is largely guided by the extensive theoretical framework developed for their purely oxide counterparts, the cuprate (B13416276) superconductors. It is widely accepted that the physics of high-T_c superconductivity in these materials is primarily dictated by the electronic behavior within the two-dimensional CuO₂ planes. arxiv.orgresearchgate.net The introduction of fluorine, typically in apical positions, modifies the electronic structure and can influence the superconducting properties.

The fundamental mechanism of high-T_c superconductivity in cuprates is believed to be unconventional and not mediated by phonons, as described in the Bardeen-Cooper-Schrieffer (BCS) theory for conventional superconductors. arxiv.org Instead, the strong on-site Coulomb repulsion among the copper 3d-electrons is considered to be central to the phenomenon. arxiv.org High-T_c superconductivity emerges when the antiferromagnetic Mott insulator parent compound is doped with charge carriers (holes or electrons). arxiv.org

One of the leading theoretical proposals for the pairing mechanism is the superexchange interaction. researchgate.net In the parent insulator, this interaction describes the antiferromagnetic coupling between spins on adjacent copper ions. While long-range magnetic order is suppressed by doping, the strong short-range superexchange interactions are thought to persist and provide the "glue" for forming Cooper pairs. arxiv.orgresearchgate.net This mechanism is rooted in the strong electron correlations within the CuO₂ layers.

While direct, detailed computational studies focusing specifically on the superconductivity mechanism in copper fluoride oxides are not as prevalent as for cuprates, the existing theoretical models for cuprates are considered highly relevant. The role of the apical fluorine atoms is to modulate the electronic parameters within the CuO₂ plane, such as the charge transfer energy, which is a critical parameter in the superexchange interaction. researchgate.net The discovery of superconductivity in oxyfluorides like Sr₂CuO₂F₂₊δ, with critical temperatures (T_c) reaching up to 64 K, underscores the applicability of these models to fluoride-containing systems. researchgate.net

Advanced computational techniques, such as ab initio quantum chemistry frameworks, are beginning to be applied to cuprates to directly compute superconducting pairing orders without relying on simplified models. cas.cn These methods have successfully captured known experimental trends, such as the effect of pressure and the number of CuO₂ layers on T_c. cas.cn Such studies identify short-range copper spin fluctuations and multi-orbital charge fluctuations as key components of the pairing mechanism. cas.cn The extension of these computationally intensive methods to copper fluoride oxide systems is a promising avenue for future research to precisely determine how apical fluorine substitution fine-tunes the electronic interactions and ultimately the superconducting transition temperature.

Reactivity and Mechanistic Studies in Copper Fluorine Oxygen Chemistry

Electrocatalytic and Electrochemical Reactions

The direct fluorination of carbon-hydrogen (C-H) bonds is a significant transformation in organic synthesis, and copper(III) fluoride (B91410) complexes have emerged as key players in this field. Research has demonstrated that a formally copper(III) fluoride complex can perform stoichiometric sp³ C-H fluorination. morressier.com The development of an electrooxidative methodology has successfully translated this stoichiometric reactivity into a catalytic process. nih.gov

The mechanism of this transformation involves a copper(II)/(III) redox couple. nih.gov A copper(III) fluoride complex, LCuIIIF, is capable of both hydrogen atom abstraction (HAA) and radical capture. nih.govacs.org Quantum chemical calculations have revealed significant halide radical character for these complexes, which enables them to initiate and terminate a C(sp³)–H halogenation sequence through sequential HAA and radical capture. nih.govacs.org The LCuF complex exhibits a hydrogen atom abstraction rate that is two orders of magnitude higher than its chloride and bromide analogues. nih.govacs.org

The catalytic cycle is driven by electrical energy and operates under mild conditions. morressier.com It shows high selectivity for the monofluorination of C-H bonds at α-heteroatom, allylic, and benzylic positions. morressier.com The selectivity of the C-H fluorination is governed by an oxidative asynchronous proton-coupled electron transfer (PCET) at the electrophilic Cu(III)-F complex. nih.gov The asynchronicity factor of the hydrogen atom transfer can be used to rationalize the selectivity of the fluorination process. nih.gov

Table 1: Key Features of C-H Fluorination by Copper(III) Fluoride Complexes

Feature Description
Catalyst Copper(III) fluoride complex (LCuIIIF)
Redox Couple Cu(II)/Cu(III)
Mechanism Sequential hydrogen atom abstraction (HAA) and fluorine atom transfer
Driving Force Electrical energy (electrocatalysis)
Selectivity Monofluorination of hydridic C-H bonds with high bond dissociation energies

| Key Intermediate | Electrophilic Cu(III)-F complex |

The electrochemical behavior of copper in fluoride-containing solutions is characterized by the formation of anodic films on the copper surface. The composition and structure of these films are highly dependent on the experimental conditions, such as the electrolyte composition, pH, and applied potential.

In aqueous sodium fluoride solutions, the initial stage of anodic dissolution involves the formation of a thin cuprous oxide (Cu₂O) film. researchgate.net As the potential increases, cuprous ions are generated, leading to the breakdown of this initial film. Subsequently, a new layer of Cu₂O forms, followed by the generation of a small number of cupric ions and the precipitation of sparingly soluble copper(II) fluoride (CuF₂). researchgate.net X-ray analysis has confirmed the presence of crystalline copper fluoride in the anodic film. researchgate.net

Studies in basic, anhydrous HF have shown the formation of a relatively thick, insoluble anodic film, establishing a reversible Cu/CuF₂(s) couple. researchgate.net In alkaline water/ethylene glycol media containing fluoride ions, the anodization of copper can generate nanostructured copper oxide films. researchgate.netadvanceseng.com By tuning the anodization conditions (fluoride and OH⁻ concentrations, voltage, and time), it is possible to obtain nanofibrillar Cu₂O or nanoporous mixed Cu₂O/CuO films. researchgate.netadvanceseng.com In the presence of fluoride, Cu(I) oxide formation is favored at lower voltages and lower OH⁻ concentrations, while higher OH⁻ concentrations promote the subsequent oxidation to Cu(II) species like CuO and Cu(OH)₂. researchgate.netadvanceseng.com

Under anodic polarization in KF-2HF melts, a thin CuF₂ layer forms on the copper surface, while potassium trifluorocuprate(II) (KCuF₃) precipitates on the electrode surface from the dissolved Cu²⁺ ions. researchgate.net

The electrochemical behavior of copper oxide nanoparticles (NPs) is a critical aspect of their application in various fields. In neutral aqueous solutions, the electroactivity of CuO NPs can be studied at both the single-particle and ensemble levels. nih.gov The presence of different anions, such as chloride and nitrate (B79036), can influence the electrochemical processes. nih.gov At the single-particle scale, the reduction of CuO NPs is more extensive in chloride-containing solutions compared to nitrate-containing solutions. nih.gov

In alkaline media, the oxidation of copper proceeds in steps, leading to the formation of Cu₂O, copper(II) hydroxide (B78521) (Cu(OH)₂), and CuO on the surface. researchgate.net Cyclic voltammetry studies combined with surface analysis techniques have shown that Cu₂O nanoparticles are generated at the first anodic peak, while a layer of CuO dendrite crystals forms from the Cu₂O nanoparticles at the second anodic peak. bohrium.com During the reverse scan, the CuO dendrites are reduced back to Cu₂O nanoparticles. bohrium.com

The electrochemical method is a versatile approach for synthesizing copper and copper oxide nanoparticles, allowing for control over their size and morphology by adjusting parameters like temperature, time, current density, and voltage. nih.govpolito.uz The pH of the electrolyte also significantly impacts the size, morphology, and thermal stability of the resulting copper particles. polito.uzpolito.uz

The electrochemical processes of copper oxides are also central to their catalytic applications. For instance, nanostructured anodic copper oxides are effective catalysts in the electrochemical reduction of CO₂. mdpi.com The in-situ reduction of a nanostructured oxide layer on a copper surface during the CO₂ reduction reaction leads to a highly roughened surface with enhanced catalytic activity for the formation of C₂+ products. mdpi.com

Copper and copper oxides are promising cathode materials for all-solid-state fluoride-ion batteries (FIBs), which are considered a next-generation energy storage technology. bohrium.combohrium.com Cuprous oxide (Cu₂O) has been investigated as a low-cost and stable cathode material that exhibits reversible and fast (de)fluorination behavior. bohrium.com The charge compensation mechanism involves a phase-transition reaction with the Cu⁺/Cu²⁺ redox couple. bohrium.com

A composite of metallic copper and copper oxides, prepared by ball milling, has shown superior electrochemical performance. bohrium.comacs.org This composite cathode can achieve a reversible capacity of 400 mAh g⁻¹ (based on Cu₂O) after 20 cycles. bohrium.comacs.org The charge compensation mechanism in this system involves both Cu⁰/Cu²⁺ and Cu⁺/Cu²⁺ redox reactions. bohrium.comacs.org The combination of the high capacity of copper with the favorable rate performance of Cu₂O results in excellent rate capability. bohrium.comacs.org

Copper(II) fluoride (CuF₂) itself is an attractive cathode material due to its high theoretical specific capacity of 528 mAh g⁻¹ and a theoretical conversion potential of 3.55 V. dtic.mil The electrochemical activity of CuF₂ can be enabled by creating nanocomposites where CuF₂ domains are embedded within a mixed ionic and electronic conducting matrix, such as a metal oxide. dtic.mil The reversible conversion mechanism of CuF₂ has been demonstrated in a fluoride-ion battery system. researchgate.net However, capacity fading can occur due to the dissolution of CuF₂ in the electrolyte and its diffusion into the electrolyte. researchgate.netrsc.org

Table 2: Performance of Copper/Copper Oxide-Based Cathodes in Fluoride-Ion Batteries

Cathode Material Key Performance Metric Mechanism Reference
Cu₂O First discharge capacity of ~220 mAh g⁻¹ Phase-transition reaction with Cu⁺/Cu²⁺ redox bohrium.com
Cu/Cu₂O composite Reversible capacity of 400 mAh g⁻¹ after 20 cycles Cu⁰/Cu²⁺ and Cu⁺/Cu²⁺ redox reactions bohrium.comacs.org
CuF₂ nanocomposite Theoretical specific capacity of 528 mAh g⁻¹ Conversion reaction dtic.mil

Copper-based alloys, particularly copper-aluminum bronzes, are being investigated as materials for inert oxygen-evolving anodes in aluminum reduction cells operating with low-temperature fluoride melts. sfu-kras.ru The use of an alumina (B75360) suspension as the electrolyte is a potential solution to mitigate the contamination of the produced aluminum with anode corrosion products. sfu-kras.ru

The electrochemical performance of Cu-Al anodes is influenced by the properties of the melt or suspension, the anode composition, and the temperature. sfu-kras.ru Polarization studies reveal distinct regions corresponding to metal oxidation and oxygen evolution. researchgate.net A 90Cu-10Al anode in a KF-AlF₃-Al₂O₃ suspension with a cryolite ratio of 1.3 has been identified as a promising system for further investigation. sfu-kras.ru

In Ni-Fe-Cu based alloys, the formation of a protective oxide scale, such as nickel ferrite (NiFe₂O₄), on the anode surface is crucial for its stability. ntnu.no Pre-oxidation of the anode can lead to the formation of a multi-layered oxide scale consisting of CuO, Fe₂O₃, and the protective NiFe₂O₄. ntnu.no These pre-oxidized anodes exhibit better electrocatalytic activity with lower Tafel slopes for the oxygen evolution reaction compared to untreated anodes. ntnu.nontnu.no

Catalysis and Organic Transformations

The reactivity of copper-fluorine-oxygen species extends to various catalytic and organic transformations beyond C-H fluorination. Anodized copper-based materials, which can be composed of copper oxides and hydroxides, can form C₂+ hydrocarbons and alcohols with enhanced selectivity in the electrochemical reduction of CO₂. mdpi.com

Furthermore, copper(II) fluoride can be used to synthesize fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at elevated temperatures (above 450 °C). wikipedia.org This method offers a simpler alternative to the Sandmeyer reaction for certain compounds. wikipedia.org

The catalytic cycle in copper-catalyzed fluorination of diaryliodonium salts is proposed to proceed through a Cu(I)/Cu(III) manifold, where the oxidation of a Cu(I) species by the iodonium (B1229267) salt generates a Cu(III)(Ar)(F) intermediate that undergoes reductive elimination to form the aryl fluoride. acs.org

Copper(II) Fluoride as a Promoter in Chan-Lam-Evans Coupling Reactions

The Chan-Lam-Evans (CLE) coupling reaction is a significant method for forming carbon-heteroatom bonds, traditionally utilizing copper(II) acetate as a promoter for the creation of diaryl ethers from phenols and boronic acids. bme.hubme.hu Recent research has identified copper(II) fluoride (CuF₂) as a more efficient promoter for this reaction, offering higher yields and shorter reaction times under mild conditions. bme.huresearchgate.net The enhancement is particularly notable in the formation of sterically hindered phenols. bme.hubme.hu For instance, the use of CuF₂ has been shown to nearly double the reaction yield with 4-bromophenol and significantly increase yields with substrates like 3-ethoxy-4-hydroxybenzaldehyde and 4-nitrophenol compared to the traditional copper(II) acetate promoter. bme.hu

The proposed mechanism suggests that the fluoride ion plays a crucial role in the transmetallation step of the catalytic cycle. bme.huresearchgate.net It is hypothesized that fluoride ions facilitate the cleavage of the boron-carbon bond, a key step in the reaction pathway. bme.hubme.hu In the reaction, a pyridine complex of copper(II) fluoride is formed, which is light yellow, in contrast to the deep brownish-blue of the copper(II) acetate complex. bme.hu The reaction proceeds effectively with pyridine serving as both a ligand and a base, and unlike some other promoters, CuF₂ dissolves completely during the reaction. bme.hu An efficient and practical N-arylation of hydantoins with aryl boronic acids has also been developed using a CuF₂/MeOH combination in a base- and ligand-free environment at room temperature. acs.org

Reactant (Phenol)PromoterYield (%)
Phenol (B47542)Cu(OAc)₂98
PhenolCuF₂99
4-BromophenolCu(OAc)₂30
4-BromophenolCuF₂55
3-Ethoxy-4-hydroxybenzaldehydeCu(OAc)₂45
3-Ethoxy-4-hydroxybenzaldehydeCuF₂60
4-NitrophenolCu(OAc)₂60
4-NitrophenolCuF₂75

This table presents a comparison of yields for the Chan-Lam-Evans coupling reaction using Copper(II) Acetate versus Copper(II) Fluoride as a promoter for various phenol reactants. Data sourced from Komjáti et al. (2015). bme.huresearchgate.net

Photocatalytic Activity of Copper Oxide/Copper Fluoride Heterojunctions

Heterojunctions involving copper oxides are being explored for their photocatalytic capabilities, particularly for degrading organic pollutants and for hydrogen production. rsc.orgmdpi.com A specialized flower-like cuprous oxide/copper fluoride (Cu₂O/CuF₂) heterojunction nanocomposite, induced by graphene oxide (GO), has demonstrated significantly improved photocatalytic activity for hydrogen production compared to its constituent components. rsc.org

PhotocatalystPerformance MetricResult
CuO/Cu₂O HeterojunctionPhotocurrent Density1.03 mA/cm²
CuO Thin FilmPhotocurrent Density0.92 mA/cm²
Cu₂O Thin FilmPhotocurrent Density0.08 mA/cm²
Cu₂O/GO/CuF₂ NanocompositeHydrogen ProductionActivity much higher than comparison materials

This table summarizes the enhanced photocatalytic performance of copper oxide-based heterojunctions, including a copper oxide/copper fluoride composite. Data sourced from Yin et al. (2022) and Chen et al. (2021). rsc.orgscispace.com

Copper-Catalyzed Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) Bond Functionalization with Fluorination

Copper-catalyzed reactions have become a cornerstone in the synthesis of organofluorides, offering an inexpensive and scalable alternative to methods using palladium or silver reagents. rsc.org These reactions enable the direct fluorination of C-H bonds and the subsequent functionalization to form new C-C, C-N, and C-O bonds. organic-chemistry.orgtcsedsystem.edu

A notable strategy involves a two-step, one-pot sequence for the site-selective transformation of benzylic C-H bonds. tcsedsystem.edunih.gov First, a copper catalyst is used with N-fluorobenzenesulfonimide (NFSI) to fluorinate the benzylic C-H bond. organic-chemistry.org The resulting benzyl fluoride intermediate is a reactive electrophile that, without being isolated, can undergo substitution with a variety of nucleophiles. tcsedsystem.edunih.gov This allows for versatile cross-coupling reactions, transforming the original C-H bond into diverse functional groups. organic-chemistry.org This method is particularly valuable as it expands the toolkit for C(sp³)–H cross-coupling by providing a new strategy for selective benzylic C-H functionalization. organic-chemistry.org Mechanistic studies suggest that many of these transformations proceed through a Cu(I)/Cu(III) catalytic cycle, where the final C-F bond formation occurs via reductive elimination from an ArCu(III)–F intermediate. rsc.org

C-H Bond SourceNucleophile TypeBond Formed
Benzylic C-HOxygen NucleophilesC-O
Benzylic C-HNitrogen NucleophilesC-N
Benzylic C-HCarbon NucleophilesC-C

This table illustrates the versatility of the copper-catalyzed C-H fluorination/functionalization sequence, which enables the formation of various new bonds from a single benzylic C-H starting point. Data sourced from Vasilopoulos et al. (2020). organic-chemistry.orgtcsedsystem.edu

Chemical Interactions and Scavenging Mechanisms

Kinetics and Mechanism of Fluorine Reaction with Copper(II) Oxide

The direct reaction of elemental fluorine with copper compounds, including copper(II) oxide (CuO), results in the formation of copper(II) fluoride (CuF₂). acs.org The kinetics of this gas-solid reaction have been studied at various temperatures. The fluorination of a copper surface is an effective method for preparing a clean surface. aip.org At surface temperatures between 760 and 1050 K, the reaction between fluorine and copper surfaces produces several desorbing species. aip.org While at lower temperatures, products include CuF, CuF₂, and clusters like Cu₃F₃ and Cu₄F₄, at higher temperatures, copper monofluoride (CuF) becomes the dominant product. aip.org

The desorption kinetics of CuF from the surface have been measured, revealing important parameters about the reaction mechanism. aip.org Time-resolved measurements of CuF desorption show both first-order and zeroth-order contributions. aip.org The zeroth-order component suggests the formation of stable fluorinated copper layers on the surface. aip.org From the first-order decay, the following Arrhenius parameters for desorption have been derived:

ParameterValue
Activation Energy (Eₐ)167 ± 6 kJ mol⁻¹
Pre-exponential Factor (A)10¹¹·⁰ ± ⁰·⁴ s⁻¹

This table shows the Arrhenius parameters for the first-order desorption of CuF from a copper surface during fluorination, indicating a significant energy barrier and a long residual lifetime for the CuF molecules on the surface. Data sourced from Flesch et al. (1995). aip.org

Copper Oxide as a Hydrogen Fluoride Scavenger for Battery Applications

In the context of lithium-ion batteries (LIBs), particularly those with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO), the generation of hydrogen fluoride (HF) from electrolyte decomposition is a significant cause of performance degradation. researchgate.net Copper(II) oxide (CuO) has been effectively employed as an HF scavenger to mitigate this issue. researchgate.net When added to the positive electrode, CuO reacts with HF and trace water in the electrolyte to form copper(II) fluoride dihydrate (CuF₂ · 2H₂O). researchgate.net

Issue in BatteryConsequence without ScavengerRole of CuO Scavenger
Electrolyte DecompositionGeneration of Hydrogen Fluoride (HF)Reacts with HF (CuO + 2HF + H₂O → CuF₂ · 2H₂O)
High HF ConcentrationDamage to surface film, metal dissolutionLowers HF concentration, protecting the electrode
Continuous Film DepositionIncreased cell polarizationMitigates film deposition, reduces polarization
Electrode DegradationCell failure, capacity lossImproves cell performance and longevity

This table outlines the mechanism by which Copper(II) Oxide acts as a hydrogen fluoride scavenger in lithium-ion batteries to improve performance and stability. Data sourced from Pritzl et al. (2017). researchgate.net

Role of Fluoride Ions in Enhanced Leaching of Combined Copper Oxide Ores

The hydrometallurgical extraction of copper from refractory or combined copper oxide ores often suffers from low efficiency because a significant portion of the copper is finely disseminated within mineral matrices like limonite. mdpi.com The addition of fluoride ions, typically from a source like calcium fluoride (CaF₂), has been shown to significantly enhance the copper leaching rate in acidic solutions. mdpi.commdpi.com

The mechanism for this enhancement involves the corrosive action of fluoride ions on the ore matrix. mdpi.com Fluoride ions, being small and negatively charged, can penetrate the mineral structure (e.g., limonite) and disrupt the crystal lattice, specifically breaking Si-O and Al-O bonds in associated silicate minerals. mdpi.comresearchgate.net This erosion of the matrix exposes the embedded copper oxide particles, making them more accessible to the leaching agent, typically sulfuric acid. mdpi.com By clearing pores and creating pathways, fluoride facilitates the diffusion of hydrogen ions into the mineral, thereby accelerating the dissolution of copper. mdpi.comresearchgate.net Studies have shown that adding even a small amount of CaF₂ can lead to a marked increase in copper extraction. mdpi.com

Calcium Fluoride Dosage (% of ore mass)Copper Leaching Efficiency (%)Increase over Baseline (%)
0%53.230.00
1.0%60.577.34
3.0%63.069.83

This table demonstrates the effect of increasing the dosage of calcium fluoride on the leaching efficiency of copper from a combined copper oxide ore under specific experimental conditions (50 g/L H₂SO₄, 30°C, 4h). Data sourced from Yang et al. (2024). mdpi.com

Interfacial Chemistry and Adsorption Phenomena

The interaction between fluorine-containing species and copper or copper oxide surfaces is a critical area of study, with implications for catalysis, environmental remediation, and materials science. The adsorption processes at these interfaces govern the efficiency of fluoride removal from water and the modification of copper surfaces for various applications.

Adsorption of Fluoride Ions on Copper Surfaces

The adsorption of fluoride ions on copper surfaces is a complex phenomenon that can significantly alter the surface's structure and reactivity. Research indicates that while the adsorption of fluoride on copper is relatively weak, its presence in an electrolyte solution can induce notable changes, such as an increase in the active surface area and the development of surface roughness and nanostructuring. researchgate.net

Studies involving the electrochemical treatment of polycrystalline copper electrodes in solutions containing sodium fluoride have demonstrated that fluoride ions promote the growth of low-coordinated sites with (110) or (111) geometry. researchgate.net This modification of the surface topography is a key aspect of the interfacial chemistry between copper and fluoride.

Further investigations into the reaction of fluorine with copper surfaces at elevated temperatures (760 to 1050 K) have shown that various copper fluoride species are formed and desorb into the gas phase. At lower temperatures within this range, CuF, CuF₂, and even clusters like Cu₃F₃ and Cu₄F₄ are produced. As the temperature increases, copper monofluoride (CuF) becomes the predominant product. The kinetics of CuF desorption have been studied, revealing an apparent activation energy of 157 ± 7 kJ mol⁻¹. Time-resolved measurements suggest a first-order decay with an activation energy of 167 ± 6 kJ mol⁻¹, indicating a significant residence lifetime for CuF molecules on the surface after formation.

Adsorption of Fluoride by Copper Oxide Nanoparticles

Copper oxide (CuO) nanoparticles have emerged as a highly effective adsorbent for the removal of fluoride ions from aqueous solutions. researchgate.netresearchgate.net Their high surface area and specific surface chemistry contribute to their significant adsorption capacity. The process is influenced by several key parameters, including pH, adsorbent dosage, contact time, and initial fluoride concentration. researchgate.net

The pH of the solution is a critical factor. The adsorption of fluoride onto CuO nanoparticles is generally favored in acidic conditions. As the pH increases, the nanoparticle surface becomes more negatively charged, leading to electrostatic repulsion with the negatively charged fluoride ions and a subsequent decrease in adsorption efficiency. researchgate.net The point of zero charge (pHpzc) for CuO nanoparticles is a key parameter; at pH values below the pHpzc, the surface is positively charged, favoring the adsorption of anions like fluoride. researchgate.net

Kinetic studies show that the adsorption of fluoride onto CuO nanoparticles is rapid initially, with a significant amount of fluoride being removed within the first few minutes, and equilibrium is typically reached within 80 to 120 minutes. researchgate.netresearchgate.net The adsorption kinetics are well-described by the pseudo-second-order model, suggesting that chemisorption may be a rate-limiting step. researchgate.netnih.gov

The equilibrium adsorption data for fluoride on CuO nanoparticles can be analyzed using isotherm models. The Freundlich isotherm model has been found to describe the adsorption equilibrium well, which suggests a heterogeneous surface with a non-uniform distribution of adsorption heats. researchgate.net Other studies have shown that the Langmuir model, which assumes monolayer adsorption on a homogeneous surface, can also provide a good fit. nih.gov Thermodynamic analyses have indicated that the adsorption process is often spontaneous and endothermic in nature. researchgate.netnih.gov

The maximum adsorption capacity of CuO nanoparticles for fluoride can be substantial. One study reported a remarkable uptake of 3152 mg/g under specific conditions (pH 5, 40 minutes contact time, 0.005 g/L adsorbent dose, and 5 mg/L initial fluoride concentration). researchgate.net Another investigation demonstrated an adsorption capacity of 69.9 mg/g at a pH of 6. researchgate.net

Below are interactive tables summarizing key research findings on the adsorption of fluoride by copper oxide nanoparticles.

Table 1: Adsorption Isotherm Parameters for Fluoride on CuO Nanoparticles Data from a study investigating fluoride removal at various temperatures. researchgate.net

Isotherm Model Parameter 293 K 298 K 303 K 308 K 313 K
Langmuir qm (mg/g) 20124.91 8927.69 6573.86 5858.18 5387.98
kL (L/mg) 0.004 0.009 0.014 0.016 0.017
0.8539 0.8692 0.8307 0.8206 0.8156
Freundlich kF 115.7 117.02 122.41 124.58 124.68
n 1.65 1.51 1.43 1.40 1.38
0.8513 0.8586 0.8530 0.8567 0.8569

Table 2: Summary of Fluoride Adsorption Studies using Copper-Based Oxides

Adsorbent Max. Adsorption Capacity (mg/g) Optimal pH Kinetic Model Isotherm Model Reference
CuO Nanoparticles 3152 5 Pseudo-second-order Freundlich researchgate.net
CuO Nanoparticles 69.9 6 Not Specified Not Specified researchgate.net
Al-Cu Oxide Nanoparticles 3.99 Not Specified Pseudo-second-order Langmuir-Freundlich nih.gov
Copper Oxide Coated Alumina 7.770 4-9 Pseudo-second-order Langmuir researchgate.net

Advanced Research Directions and Emerging Applications of Copper Fluorine Oxygen Materials

Materials for Energy Storage Systems

The quest for next-generation energy storage devices with higher energy density and improved safety over conventional lithium-ion batteries has led researchers to explore new chemistries, among which all-solid-state fluoride-ion batteries (FIBs) are a promising candidate.

Design and Optimization of Cathode Materials for All-Solid-State Fluoride-Ion Batteries (FIBs)

All-solid-state fluoride-ion batteries (FIBs) are considered a potential next-generation energy storage technology due to their high theoretical energy density and enhanced safety. researchgate.netbohrium.com A significant challenge in the development of practical FIBs is the design of high-capacity cathode materials. kyoto-u.ac.jp While conversion-type metal fluoride (B91410) cathodes (M/MFₓ) offer high theoretical energy densities, they often suffer from large volume changes during fluorination and defluorination, leading to poor cycle stability. For instance, the transition between Cu and CuF₂ involves a volume change of approximately 200%, which hinders practical application in all-solid-state systems. kyoto-u.ac.jp

To overcome these limitations, research has shifted towards intercalation-type materials and nanostructured composites. Copper oxides, such as cuprous oxide (Cu₂O), have emerged as promising, low-cost cathode materials for all-solid-state FIBs. researchgate.net These materials exhibit reversible and fast (de)fluorination behavior. researchgate.net During the battery's operation, the copper oxide cathode reacts with fluoride ions, involving a phase-transition mechanism where charge compensation is achieved through Cu⁺/Cu²⁺ and Cu⁰/Cu²⁺ redox reactions. bohrium.com

A facile ball-milling method has been used to prepare high-performance copper/copper oxide-based cathodes. bohrium.com By optimizing the process, a fine mixture of metallic Cu and Cu₂O can be produced, which demonstrates superior electrochemical performance. These composite cathodes combine the high capacity of copper with the favorable rate performance of Cu₂O, achieving high reversible capacities and excellent rate capabilities. bohrium.com One such composite delivered a reversible capacity of 400 mAh g⁻¹ (per gram of Cu₂O) after 20 cycles. bohrium.com

Electrochemical Performance of Copper-Based Cathodes in FIBs
Cathode MaterialPreparation MethodKey Performance MetricReference
Cu/Cu₂O CompositeBall-milling400 mAh g⁻¹ (of Cu₂O) after 20 cycles bohrium.com
Cu₂OWet chemical methodDemonstrated reversible and fast (de)fluorination researchgate.net

Investigation of Mixed Ionic and Electronic Conducting Matrices in Copper Fluoride Composites

A primary challenge for fluoride-based cathode materials like copper(II) fluoride (CuF₂) is their intrinsically poor electronic and ionic conductivity. To address this, researchers have developed nanocomposites that embed nanocrystallites of CuF₂ within a mixed ionic and electronic conducting matrix (MCM). This approach ensures effective transport of both ions and electrons to the active material nanodomains, enabling near-theoretical utilization of the high-energy-density CuF₂. bohrium.comkyoto-u.ac.jp

The MCM concept involves using materials that possess both good ionic and electronic conduction, such as certain metal oxides. kyoto-u.ac.jp This design is superior to using simple carbon as the conductive matrix. bohrium.com The matrix material brings the electronic charge from the current collector and the ionic charge from the electrolyte to the surface of the individual CuF₂ nanoparticles. kyoto-u.ac.jp This strategy has been shown to successfully enable the electrochemical activity of anhydrous CuF₂. kyoto-u.ac.jp Investigations using X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and X-ray absorption spectroscopy (XAS) have revealed that small but significant crystallographic changes occur in the CuF₂ nanocrystals when embedded in these oxide-based matrices. bohrium.com

Superconducting Materials Research

Copper oxides are at the heart of high-temperature superconductivity. The introduction of fluorine into these systems, either by creating copper fluoride analogs or by doping existing cuprates, represents a compelling avenue for discovering new superconducting materials.

Analogies between Copper Fluorides and High-Temperature Superconducting Cuprates

First-principles evolutionary crystal structure prediction has identified two previously unknown stable copper fluoride phases, Cu₂F₅ and CuF₃. kyoto-u.ac.jpnih.gov These compounds exhibit significant crystal-chemical similarities to high-temperature superconducting cuprates like La₂CuO₄. researchgate.net

Both the predicted copper fluorides and the superconducting cuprates feature copper in a +2 oxidation state with square planar coordination. researchgate.net Furthermore, both systems contain copper in the +3 oxidation state (present in CuF₃ and Cu₂F₅, and in doped cuprates). researchgate.net The parent compounds in both families (CuF₃, Cu₂F₅, and La₂CuO₄) are classified as antiferromagnetic insulators. researchgate.net However, upon doping with electrons or holes, La₂CuO₄ becomes metallic and superconducting. researchgate.net Calculations suggest that doped CuF₃ and Cu₂F₅ are strongly correlated compounds and may also exhibit high-temperature superconductivity through the same mechanism as cuprates, making them a potential new class of high-Tc superconductors. researchgate.netkyoto-u.ac.jpnih.gov

Fluorine-Doped Copper Oxide Superconductors (e.g., Strontium Copper Oxy-Fluoride Sr₂CuO₂F₂₊δ)

Fluorine can be incorporated into existing copper oxide structures to induce superconductivity. A prominent example is the strontium copper oxyfluoride, Sr₂CuO₂F₂₊δ. This material is synthesized by inserting fluorine into the parent compound Sr₂CuO₃ at ambient pressure, which causes structural rearrangements that generate the superconducting CuO₂ layers. mdpi.com This chemical induction of structural change contrasts with high-pressure synthesis methods used for other cuprates. mdpi.com

In this oxyfluoride superconductor, fluorine plays a critical structural role rather than just acting as an electronic dopant. mdpi.com Computer simulations have indicated that the incorporation of fluorine at interstitial sites is the most favorable mechanism for hole-doping, which is consistent with experimental models. frontiersin.org The superconducting critical temperature (Tc) of Sr₂CuO₂F₂₊δ can reach up to 46 K. mdpi.comresearchgate.net Furthermore, doping the strontium site with other alkaline earth metals can increase the critical temperature. The substitution with barium, for example, in Sr₂₋ₓBaₓCuO₂F₂₊δ can elevate the Tc to a maximum of 64 K. dcceew.gov.au

Superconducting Transition Temperatures (Tc) of Copper Oxyfluorides
CompoundMaximum TcReference
Sr₂CuO₂F₂₊δ46 K mdpi.comresearchgate.net
Sr₂SrCu₂O₄₊yF₂₋y107 K (orthorhombic phase) researchgate.net
Sr₁․₄Ba₀․₆CuO₂F₂₊δ64 K dcceew.gov.au

Environmental Remediation Technologies

The unique surface chemistry of copper-oxygen materials can be harnessed for environmental applications, particularly for the removal of pollutants from water. The interaction between copper oxides and fluoride ions is a key aspect of this application.

Research has demonstrated the efficacy of copper oxide-based materials as adsorbents for the defluoridation of industrial wastewater. researchgate.net Contamination of water sources with fluoride is a significant environmental and health concern. researchgate.net A copper oxide coated alumina (B75360) (COCA) adsorbent, synthesized via an impregnation method, has shown significant potential for fluoride removal. researchgate.net

In this application, granular activated alumina is impregnated with a copper salt solution and subsequently calcined to form a copper oxide coating. This modification enhances the adsorption capacity of the alumina. Studies have shown that COCA can effectively remove fluoride from simulated wastewater, even in the presence of other co-anions commonly found in industrial discharge. The mechanism of removal is primarily adsorption, where fluoride ions bind to the active sites on the surface of the copper oxide material. researchgate.net This approach represents a practical application of the affinity between copper oxide and fluoride for environmental remediation.

Fluoride Removal from Aqueous Solutions using Copper Oxide Nanoparticles as Adsorbents

The contamination of water sources with fluoride ions (F⁻) poses a significant global challenge, necessitating the development of effective and economical defluorination techniques. Among various methods, adsorption is considered a highly efficient approach for fluoride removal. sciencepg.comresearchgate.net Recent research has highlighted the potential of copper oxide (CuO) nanoparticles as effective adsorbents for this purpose. sciencepg.comresearchgate.netresearchgate.net

The mechanism of fluoride adsorption onto CuO nanoparticles is believed to involve a combination of physical and chemical processes. researchgate.netfrontiersin.org The high surface area and porous nature of these nanoparticles provide ample active sites for fluoride ion interaction. researchgate.net The process is influenced by several factors, including the pH of the solution, adsorbent dosage, initial fluoride concentration, and contact time. researchgate.netresearchgate.netresearchgate.net Studies have shown that the adsorption process often follows the Langmuir and Freundlich isotherm models, indicating both monolayer and heterogeneous surface adsorption. researchgate.netnih.gov The adsorption kinetics can be well-described by the pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. researchgate.netresearchgate.net The primary mechanisms involved are thought to be electrostatic attraction and ion exchange between the fluoride ions and the hydroxyl groups on the surface of the copper oxide nanoparticles. frontiersin.orgnih.govresearchgate.net

The efficiency of fluoride removal by CuO nanoparticles has been demonstrated in several studies. For instance, one study reported a maximum fluoride uptake of 3152 mg/g under optimized conditions (pH 5, 40 minutes contact time, 0.005 g/L adsorbent dose, and an initial fluoride concentration of 5 mg/L). researchgate.net Another investigation showed an adsorption capacity of 69.9 mg/g at a pH of 6 and a temperature of 298 K with an adsorbent dose of 0.5 g/L. researchgate.net Furthermore, bimetallic Al-Cu oxide nanoparticles supported on steel slag have also been developed, exhibiting a maximum adsorption capacity of 3.99 mg/g and achieving 89.5% fluoride removal. nih.gov These findings underscore the promising potential of copper oxide-based nanomaterials in water purification applications.

Table 1: Fluoride Adsorption Capacities of Copper Oxide-Based Nanoparticles

Adsorbent Maximum Adsorption Capacity (mg/g) Optimal pH Reference
CuO Nanoparticles 3152 5 researchgate.net
CuO Nanoparticles 69.9 6 researchgate.net
Al-Cu Oxide Nanoparticles on Steel Slag 3.99 Not Specified nih.gov

Degradation of Organic Pollutants by Copper Oxide Nanostructures

Copper oxide (CuO) nanostructures have emerged as promising catalysts for the degradation of various organic pollutants in wastewater. researchgate.netresearchgate.nettandfonline.com Their high surface area, stability, and catalytic activity make them effective in breaking down complex organic molecules into simpler, less harmful substances. mdpi.com These nanostructures can be synthesized through various methods, including green synthesis and chemical precipitation, to create materials with tailored properties for specific applications. mdpi.combohrium.com

The degradation of organic pollutants by CuO nanostructures often occurs through advanced oxidation processes (AOPs), where highly reactive species like hydroxyl radicals (•OH) are generated. researchgate.net These radicals attack and decompose the organic molecules. researchgate.net The efficiency of this process is influenced by factors such as the morphology and particle size of the CuO nanostructures, the concentration of the pollutant, and the presence of light or other activating agents. mdpi.com For example, porous CuO nanosheets with a high surface area have demonstrated ultrafast degradation of dyes. acs.org

Numerous studies have showcased the effectiveness of CuO nanostructures in degrading a wide range of organic pollutants, including phenols and various dyes. For instance, CuO nanoparticles have been shown to achieve up to 99% removal of phenol (B47542) from aqueous solutions under UV irradiation. ijcce.ac.ir In the case of dyes, CuO nanoparticles have been used to degrade Methylene (B1212753) Blue, Methyl Orange, Methyl Red, and Eosin Yellow. researchgate.net One study reported a degradation efficiency of approximately 97% for Allura Red AC dye within 6 minutes. acs.org Another research demonstrated over 93% degradation of Rhodamine B dye after 150 minutes of light exposure. worldscientific.com The photocatalytic degradation of Congo red was found to be 54% with CuO nanoparticles. deswater.com Furthermore, biosynthesized CuO nanostructures have shown effective degradation of dyes such as methyl green and methyl orange with about 65% efficiency. mdpi.combohrium.com

Table 2: Degradation Efficiency of Copper Oxide Nanostructures for Various Organic Pollutants

Pollutant CuO Nanostructure Type Degradation Efficiency (%) Conditions Reference
Phenol Nanoparticles 99 UV irradiation ijcce.ac.ir
Allura Red AC Porous Nanosheets ~97 6 minutes acs.org
Rhodamine B Nanoparticles >93 150 minutes, light exposure worldscientific.com
Congo Red Nanoparticles 54 Sunlight deswater.com
Methyl Green Nanoparticles ~65 Sunlight mdpi.combohrium.com
Methyl Orange Nanoparticles ~65 Sunlight mdpi.combohrium.com
Methylene Blue Nanoparticles 91 100 minutes, visible light tandfonline.com
Rhodamine B Nanoparticles ~100 75 minutes, visible light tandfonline.com

Advanced Catalytic Systems

Development of Highly Active Copper-Fluoride-Based Catalysts for Organic Synthesis

Copper-fluoride-based catalysts are gaining significant attention in the field of organic synthesis, particularly for the formation of carbon-fluorine (C-F) bonds. researchgate.netrsc.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. acs.org Traditionally, fluorination reactions have relied on expensive and often hazardous reagents. The development of catalysts based on abundant and less toxic metals like copper offers a more sustainable and economical alternative. researchgate.netrsc.org

Copper(II) fluoride (CuF₂) has been investigated as a catalyst for the direct fluorination of aromatic compounds. researchgate.net These reactions often proceed through an oxidative fluorination mechanism where the aromatic substrate is fluorinated with the concomitant formation of hydrogen fluoride (HF) and metallic copper. researchgate.net The catalytic cycle can be sustained by re-oxidizing the copper.

Recent advancements have focused on copper-catalyzed fluorination of various organic substrates under milder conditions. For instance, a chemoselective catalytic fluorination of alkyl triflates has been developed using potassium fluoride as the fluoride source. nih.gov This method achieves excellent yields at low temperatures (45 °C) and with low catalyst loading (2 mol%). nih.gov The active fluorinating agent is proposed to be an [IPrCuF] complex (where IPr is a carbene ligand). nih.gov Furthermore, copper-catalyzed fluorination of diaryliodonium salts has been shown to proceed through a Cu(I)/Cu(III) catalytic cycle, providing a robust method for the synthesis of aryl fluorides. acs.org These developments highlight the potential of copper-fluoride-based systems to provide new and efficient routes for the synthesis of valuable fluorinated organic molecules.

Rational Design of Heterojunction Photocatalysts Incorporating Copper Fluoride and Oxide Phases

The design of heterojunction photocatalysts, which combine two or more semiconductor materials, is a promising strategy to enhance photocatalytic efficiency. By creating an interface between different materials, it is possible to improve charge separation and extend the light absorption range, leading to enhanced photocatalytic activity. rmit.edu.vnrsc.org In this context, heterojunctions incorporating copper fluoride (CuF₂) and copper oxide (CuO or Cu₂O) phases are being explored for applications such as photocatalytic hydrogen production and degradation of pollutants. rmit.edu.vnmdpi.com

The formation of a heterojunction between copper fluoride and copper oxide can facilitate the separation of photogenerated electron-hole pairs, which is a critical step in photocatalysis. rmit.edu.vnrsc.org For example, in a Cu₂O/CuF₂ heterojunction, the band alignment of the two materials can promote the transfer of charge carriers across the interface, reducing their recombination rate. rmit.edu.vn This leads to a higher concentration of charge carriers available to participate in redox reactions on the catalyst surface.

Graphene oxide (GO) has been used as a template to facilitate the in-situ formation of flower-like Cu₂O/CuF₂ heterojunction nanocomposites. rmit.edu.vnrsc.org The presence of GO not only promotes the formation of the heterojunction but also contributes to good light absorption, low interfacial resistance, and high charge separation. rmit.edu.vnrsc.org These Cu₂O/GO/CuF₂ nanocomposites have demonstrated significantly higher activity for photocatalytic hydrogen production compared to the individual components. rmit.edu.vn Similarly, CuO-Cu₂O heterojunctions have been developed and have shown superior performance in the photocatalytic degradation of organic pollutants like methylene blue. mdpi.com The rational design of such heterojunctions, by carefully selecting the components and controlling their interface, is a key area of research for developing highly efficient photocatalytic systems.

Nanostructured Materials Science and Engineering

Controlled Synthesis of Nanofibrillar and Nanoporous Copper Oxides in Fluoride-Containing Media

The synthesis of nanostructured materials with controlled morphology is a central theme in materials science and engineering due to the strong dependence of a material's properties on its size and shape. In the context of copper oxides, the use of fluoride-containing media has been shown to be a versatile approach for the synthesis of various nanostructures, including nanofibrillar and nanoporous architectures. researchgate.net

The presence of fluoride ions during the synthesis process can significantly influence the nucleation and growth of copper oxide crystals, leading to the formation of specific morphologies. For example, the anodization of copper in alkaline water/ethylene glycol media containing fluoride ions can generate nanostructured copper oxide films. By carefully controlling the anodization conditions, such as the concentrations of fluoride and hydroxide (B78521) ions, the applied voltage, and the anodization time, it is possible to obtain nanofibrillar Cu₂O, as well as highly rough nanofibrillar networks or nanoporous mixed Cu₂O/CuO films. researchgate.net

Another approach involves the dealloying of amorphous copper-containing alloys in hydrofluoric acid (HF) solutions. This process selectively removes more reactive elements from the alloy, leaving behind a nanoporous copper (NPC) structure. The pore and ligament sizes of the resulting nanoporous material can be tuned by adjusting the concentration of the HF solution. sciforum.net These nanoporous copper templates can then be used to create three-dimensional nanoporous copper oxide materials through thermal oxidation. sciforum.net This method allows for the creation of sandwich-type structures consisting of NPC and copper oxide nanowires (CuO/Cu₂O), which combine the excellent electrical properties of NPC with the catalytic properties of copper oxides. sciforum.net These controlled synthesis methods in fluoride-containing media open up possibilities for fabricating advanced copper oxide-based materials for a wide range of applications, including catalysis, sensing, and energy storage.

Fabrication of Hybrid Nanocomposites with Tunable Properties

The fabrication of hybrid nanocomposites incorporating copper-fluorine-oxygen materials represents a significant area of advanced research, enabling the development of materials with properties tailored for specific applications. By combining copper fluoride oxide moieties with other materials at the nanoscale, it is possible to create synergistic effects that lead to enhanced performance in fields ranging from energy storage to catalysis and biomedical applications. The choice of fabrication method and constituent materials plays a crucial role in determining the ultimate morphology, structure, and functionality of the nanocomposite, thereby allowing for the tuning of its properties.

A variety of synthesis strategies have been explored for the creation of these hybrid systems. Wet chemical methods, such as co-precipitation and hydrothermal synthesis, are commonly employed due to their scalability and control over particle size and composition. For instance, a one-step homogeneous co-precipitation method has been successfully used to prepare fluoride-containing zinc and copper nanocomposites. nih.govresearchgate.net This technique involves the simultaneous precipitation of precursors in a controlled environment to yield a homogenous distribution of the constituent materials. Another approach involves the in-situ formation of a heterojunction nanocomposite, such as a flower-like Cu2O/CuF2 structure induced by graphene oxide (GO). researchgate.net This method leverages the surface of the graphene oxide as a template for the nucleation and growth of the this compound components, resulting in an intimately contacted hybrid material.

Solid-state methods, including ball milling and sintering, are also utilized, particularly for applications requiring bulk materials with high mechanical integrity. In the context of energy storage, nanocomposites of copper fluoride (CuF2) have been fabricated within a mixed conducting matrix of a metal oxide, such as copper oxide (CuO) or molybdenum trioxide (MoO3). dtic.milrutgers.edu This fabrication, which can involve annealing at elevated temperatures, results in nanocrystallites of the metal fluoride embedded within the oxide matrix. dtic.mil Such a structure is designed to enhance the electrochemical activity by providing conductive pathways for both electrons and ions. dtic.mil

The tunability of the properties of these hybrid nanocomposites is a direct consequence of the fabrication process. By carefully controlling synthesis parameters such as precursor concentrations, temperature, pH, and the presence of surfactants or templates, researchers can manipulate the size, shape, and crystallinity of the nanoparticles, as well as their distribution within the matrix material. For example, the use of different precursors in an ionic liquid synthesis can lead to different particle sizes of copper oxide nanoparticles. qub.ac.uk The interaction between the this compound and the matrix material can also induce structural changes, such as distortions in the crystal lattice of CuF2 when embedded in an oxide matrix, which in turn affects the electrochemical performance. dtic.mil

Detailed Research Findings on Fabrication and Tunable Properties

The following table summarizes key research findings on the fabrication of copper-fluorine-oxygen based hybrid nanocomposites and the resulting tunable properties.

Nanocomposite SystemFabrication MethodMatrix/Secondary MaterialTunable PropertiesKey Research Finding
CuF2 in Metal Oxide MatrixSintering/AnnealingCuO, MoO3Electrochemical activity, Crystal structureFabrication induces crystallographic changes in the CuF2 lattice, enhancing electrochemical performance for battery applications. dtic.mil
Cu2O/GO/CuF2In-situ synthesis induced by Graphene OxideGraphene Oxide (GO)Photocatalytic activity, MorphologyA flower-like heterojunction nanocomposite was achieved, demonstrating improved photocatalytic activity. researchgate.net
Fluoride-containing Zinc and Copper Nanocomposite (ZCF)One-step homogeneous co-precipitationZinc OxideAntibacterial activity, Mechanical propertiesThe addition of the nanocomposite to dental adhesives imparted antibacterial and enzyme-inhibiting properties without compromising mechanical strength. nih.govresearchgate.net
CuO in Ionic LiquidIonic Liquid SynthesisImidazolium-based ionic liquidsParticle sizeThe choice of anion chain length in the ionic liquid allows for the tuning of the resulting CuO nanoparticle size. qub.ac.uk
Cu/Cu2O/CuODealloying-Morphology, CompositionNanostructured hybrids with nanoplate-like CuO and nanoparticle Cu2O were formed through dealloying of an Al-Cu alloy. rsc.org

Q & A

Q. How can contradictory data on this compound’s redox behavior in electrochemical systems be resolved?

  • Methodological Answer : Discrepancies in redox mechanisms (e.g., Cu²⁺ ↔ Cu⁺ vs. anion participation) require in situ X-ray absorption spectroscopy (XAS) to track Cu oxidation states and operando Raman to detect transient F/O intermediates. Compare results across electrode materials (Pt vs. glassy carbon) to isolate material-dependent effects .

Q. What strategies optimize this compound’s catalytic or electronic properties for specific applications?

  • Methodological Answer : Dope with transition metals (e.g., Fe³⁺) to modulate bandgaps, verified via UV-vis diffuse reflectance. For catalytic activity, use density functional theory (DFT) to predict active sites, followed by kinetic studies (e.g., turnover frequency measurements) under controlled F/O partial pressures .

Q. How should researchers design experiments to assess this compound’s stability under reactive environments?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) with mass spectrometry (MS) to track F/O loss during heating. For moisture stability, use humidity-controlled XPS chambers to monitor surface hydroxylation. Cross-reference with ab initio molecular dynamics simulations .

Q. What advanced techniques address challenges in synthesizing nanostructured this compound?

  • Methodological Answer : Utilize solvothermal methods with shape-directing agents (e.g., oleylamine) to control morphology. Characterize nucleation using small-angle X-ray scattering (SAXS) and electron tomography for 3D nanostructure mapping. Compare with biomineralization-inspired approaches for hierarchical structures .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies despite variability in precursor sources?

  • Methodological Answer : Standardize precursors via ICP-MS purity checks (>99.99%) and document solvent trace metal content. Use the Fluoride Science Quality Assessment Worksheet to audit experimental rigor, including oxide contamination controls (e.g., inert gas purification) .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s magnetic properties?

  • Methodological Answer : Apply multivariate analysis to decouple lattice defects (e.g., F vacancies) from intrinsic magnetic interactions. Use superconducting quantum interference device (SQUID) measurements with Monte Carlo simulations to model spin configurations .

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